Cas no 2034258-11-0 (5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide)

5-Chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 5-chlorothiophene-2-carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The chloro-substituted thiophene enhances electrophilic reactivity, facilitating further derivatization, while the pyrazolopyridine moiety offers a rigid, planar framework favorable for target binding. Its well-defined synthetic route allows for high purity and scalability, making it suitable for research applications in drug discovery. The compound’s balanced lipophilicity and moderate polarity suggest favorable pharmacokinetic properties for preclinical evaluation.
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide structure
2034258-11-0 structure
Product name:5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
CAS No:2034258-11-0
MF:C12H8ClN3OS
MW:277.7294
CID:5348353

5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide
    • 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
    • 5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
    • Inchi: 1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17)
    • InChI Key: KWAJJOZBRIGOOJ-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C(C(N([H])C2C([H])=C([H])N3C(=C([H])C([H])=N3)C=2[H])=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 330
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.6

5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6512-0778-50mg
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
50mg
$160.0 2023-09-08
Life Chemicals
F6512-0778-75mg
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
75mg
$208.0 2023-09-08
Life Chemicals
F6512-0778-10μmol
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6512-0778-5μmol
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6512-0778-15mg
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
15mg
$89.0 2023-09-08
Life Chemicals
F6512-0778-40mg
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
40mg
$140.0 2023-09-08
Life Chemicals
F6512-0778-20μmol
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6512-0778-1mg
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
1mg
$54.0 2023-09-08
Life Chemicals
F6512-0778-100mg
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
100mg
$248.0 2023-09-08
Life Chemicals
F6512-0778-3mg
5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide
2034258-11-0
3mg
$63.0 2023-09-08

Additional information on 5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide

5-Chloro-N-{Pyrazolo[1,5-a]Pyridin-5-Yl}Thiophene-2-Carboxamide: A Comprehensive Overview

5-Chloro-N-{Pyrazolo[1,5-a]Pyridin-5-Yl}Thiophene-2-Carboxamide, also known by its CAS number 2034258-11-0, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug discovery, agrochemicals, and advanced materials. Recent studies have highlighted its role in modulating biological pathways and its potential as a building block for more complex molecular architectures.

The molecular structure of 5-Chloro-N-{Pyrazolo[1,5-a]Pyridin-5-Yl}Thiophene-2-Carboxamide comprises a thiophene ring fused with a pyrazolo[1,5-a]pyridine moiety, which introduces a high degree of aromaticity and conjugation. The presence of the chloro group at the 5-position of the thiophene ring enhances the compound's stability and reactivity, making it an ideal candidate for further functionalization. The carboxamide group attached to the pyrazolo[1,5-a]pyridine ring adds versatility to the molecule, enabling it to participate in various chemical transformations.

Recent research has focused on the synthesis and characterization of this compound using cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield but also reduced the reaction time, making the production process more efficient. The compound's ability to act as a versatile platform for further chemical modifications has been exploited in numerous studies, leading to the development of novel derivatives with enhanced bioactivity.

In terms of applications, 5-Chloro-N-{Pyrazolo[1,5-a]Pyridin-5-Yl}Thiophene-2-Carboxamide has shown promise in the field of medicinal chemistry. Its ability to inhibit key enzymes involved in disease pathways has made it a valuable lead compound for drug discovery programs targeting conditions such as cancer, inflammation, and neurodegenerative diseases. Additionally, its photoresponsive properties have been explored for use in optoelectronic devices and sensors.

The environmental impact of this compound has also been a topic of recent interest. Studies have demonstrated that it exhibits low toxicity towards non-target organisms, making it a safer alternative to traditional agrochemicals. Its degradation pathways under various environmental conditions have been thoroughly investigated, providing insights into its eco-friendly disposal methods.

In conclusion, 5-Chloro-N-{Pyrazolo[1,5-a]Pyridin-5-Yl}Thiophene-2-Carboxamide (CAS No. 2034258-11-0) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. Researchers continue to explore its potential, ensuring that this compound remains at the forefront of scientific discovery.

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